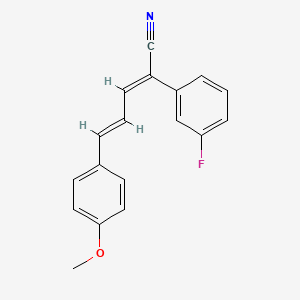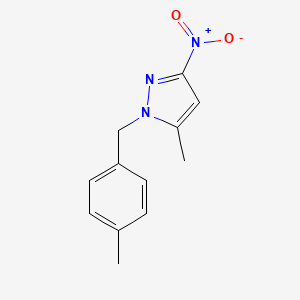
5-methyl-1-(4-methylbenzyl)-3-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1-(4-methylbenzyl)-3-nitro-1H-pyrazole is a chemical compound that has been the subject of scientific research due to its potential applications in the fields of medicine and agriculture. This compound has been found to possess various biochemical and physiological effects, which have been explored through various studies.
Mécanisme D'action
The mechanism of action of 5-methyl-1-(4-methylbenzyl)-3-nitro-1H-pyrazole is not fully understood. However, it is believed to act by inhibiting key enzymes and pathways involved in the growth and survival of microorganisms, fungi, and cancer cells. In addition, it is thought to disrupt the normal physiological processes of insects and weeds, leading to their death.
Biochemical and Physiological Effects
5-methyl-1-(4-methylbenzyl)-3-nitro-1H-pyrazole has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. It has also been found to inhibit the growth and reproduction of microorganisms and fungi, leading to their death. In addition, it has been found to disrupt the normal physiological processes of insects and weeds, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-methyl-1-(4-methylbenzyl)-3-nitro-1H-pyrazole for lab experiments is its broad-spectrum activity against various microorganisms, fungi, and insect pests. This makes it a useful tool for studying the mechanisms of action of these organisms and for developing new drugs and pesticides. However, one of the limitations of this compound is its potential toxicity to non-target organisms, which can limit its use in the field.
Orientations Futures
There are several future directions for the research on 5-methyl-1-(4-methylbenzyl)-3-nitro-1H-pyrazole. One direction is to further investigate its potential applications in the fields of medicine and agriculture. This could involve studying its activity against different types of cancer cells and microorganisms, as well as its potential use as a herbicide and insecticide. Another direction is to develop new derivatives of this compound with improved activity and selectivity. This could involve modifying its chemical structure to enhance its potency and reduce its toxicity. Finally, future research could focus on the development of new methods for the synthesis of this compound, which could improve its yield and purity.
Méthodes De Synthèse
The synthesis of 5-methyl-1-(4-methylbenzyl)-3-nitro-1H-pyrazole involves the reaction of 4-methylbenzyl hydrazine with 5-methyl-3-nitropyrazole-1-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product in high yield and purity.
Applications De Recherche Scientifique
5-methyl-1-(4-methylbenzyl)-3-nitro-1H-pyrazole has been extensively studied for its potential applications in the fields of medicine and agriculture. In medicine, this compound has been found to possess antimicrobial, antifungal, and anticancer properties. It has been shown to inhibit the growth of various microorganisms and fungi, including Candida albicans and Aspergillus niger. In addition, it has been found to exhibit cytotoxic activity against various cancer cell lines, including breast cancer and lung cancer.
In agriculture, 5-methyl-1-(4-methylbenzyl)-3-nitro-1H-pyrazole has been investigated for its potential use as a herbicide and insecticide. It has been found to possess herbicidal activity against various weed species, including barnyardgrass and red sprangletop. It has also been found to exhibit insecticidal activity against various insect pests, including the cotton bollworm and the diamondback moth.
Propriétés
IUPAC Name |
5-methyl-1-[(4-methylphenyl)methyl]-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-3-5-11(6-4-9)8-14-10(2)7-12(13-14)15(16)17/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTHNVKYNNJEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(4-methylbenzyl)-3-nitro-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tetrahydro-2-furanylmethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5208070.png)
![3-(3-chlorophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5208075.png)
![N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5208081.png)
![1-chloro-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5208085.png)
![N-cyclopropyl-3-{[1-(2-hydroxy-4-methoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5208092.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B5208098.png)
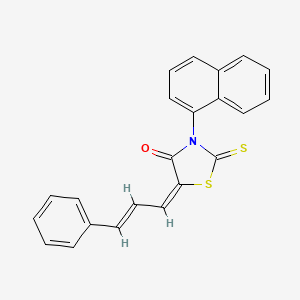
![3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5208125.png)
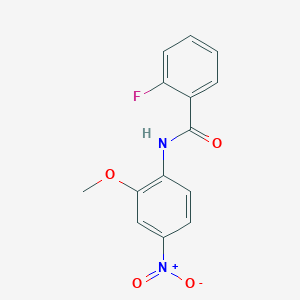
![N-cyclopropyl-N'-[2-(diethylamino)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5208136.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5208142.png)
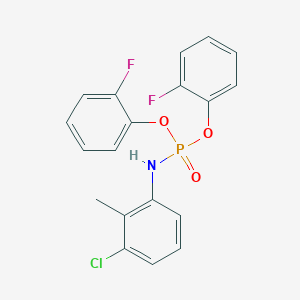
![4-benzyl-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine hydrochloride](/img/structure/B5208169.png)
